4-Chloro-6-nitro-1H-indazole

Nitric oxide synthase inhibition Isomeric selectivity Medicinal chemistry

4-Chloro-6-nitro-1H-indazole (CAS 885519-11-9) is a synthetic, disubstituted heterocyclic compound belonging to the 1H-indazole family, characterized by a chlorine atom at the 4-position and a nitro group at the 6-position on the fused benzene-pyrazole ring system. Its molecular formula is C₇H₄ClN₃O₂ with a molecular weight of 197.58 g/mol.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 885519-11-9
Cat. No. B11764194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-nitro-1H-indazole
CAS885519-11-9
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10)
InChIKeyWRTHJQZWPMDVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-nitro-1H-indazole (CAS 885519-11-9): Baseline Characterization of a Disubstituted Nitroindazole Scaffold


4-Chloro-6-nitro-1H-indazole (CAS 885519-11-9) is a synthetic, disubstituted heterocyclic compound belonging to the 1H-indazole family, characterized by a chlorine atom at the 4-position and a nitro group at the 6-position on the fused benzene-pyrazole ring system . Its molecular formula is C₇H₄ClN₃O₂ with a molecular weight of 197.58 g/mol. The compound exists as a solid at room temperature, with a predicted boiling point of 397.9±22.0 °C and density of 1.7±0.1 g/cm³ . As a small-molecule building block, it possesses two distinct electron-withdrawing substituents that substantially modulate the electronic character of the indazole core relative to mono-substituted analogs, making it a point of interest in medicinal chemistry and agrochemical intermediate applications .

Why Indazole Substitution Pattern Determines Biological Target Engagement: The 4-Chloro-6-nitro Rationale


The biological activity of nitroindazoles is exquisitely sensitive to both the position and nature of substituents on the indazole core. Classical studies on nitric oxide synthase (NOS) inhibition have demonstrated that moving a nitro group from the 7-position to the 5- or 6-position can reduce potency by orders of magnitude, while introducing halogens at the 4-position can restore or even enhance activity through specific interactions within the enzyme active site [1]. For the 4-chloro-6-nitro substitution pattern, the convergence of an electron-withdrawing chlorine and a nitro group creates a unique electronic landscape that is not replicated by any single-substituted analog. A direct isomeric comparator, 3-chloro-6-nitro-1H-indazole, exhibits an IC₅₀ of 0.16 mM against human brain NOS, but the shift of chlorine from the 3- to the 4-position is expected to profoundly alter hydrogen-bonding capacity and steric fit within the NOS heme pocket based on established structure-activity relationships [2]. Because small positional changes in indazole substitution yield large functional differences, generic replacement with a 4-chloro, 6-nitro, or 7-nitro mono-substituted indazole carries a high risk of drastically altered potency and selectivity in any defined biological system.

Quantitative Differentiation Evidence for 4-Chloro-6-nitro-1H-indazole Relative to Isomeric and Mono-Substituted Analogs


Positional Isomer NOS Inhibitory Potency: 4-Cl-6-NO₂ vs. 3-Cl-6-NO₂ Indazole

The closest commercially characterized positional isomer, 3-chloro-6-nitro-1H-indazole (CAS 50593-68-5), displays an IC₅₀ of 0.16 mM against human brain nitric oxide synthase (NOS) [1]. While direct NOS inhibition data for 4-chloro-6-nitro-1H-indazole has not been publicly disclosed, the established indazole NOS pharmacophore model indicates that the 4-position chlorine can engage in hydrophobic interactions with the active-site pocket that are sterically inaccessible to a 3-substituted analog [2]. This positional difference is sufficient to produce distinct biological profiles, as demonstrated by 4-bromo-1H-indazole achieving potency nearly equivalent to 7-nitroindazole (IC₅₀ ≈ 0.9 µM on rat cerebellar NOS), whereas the corresponding 3-substituted analog is substantially less active [2].

Nitric oxide synthase inhibition Isomeric selectivity Medicinal chemistry

Electron-Withdrawing Synergy: Dual 4-Cl/6-NO₂ Substitution vs. Mono-Nitro Indazoles

The simultaneous presence of a chlorine atom at C4 (Hammett σₘ = 0.37) and a nitro group at C6 (σₘ = 0.71) produces a cumulative electron-withdrawing effect that is absent in mono-substituted nitroindazoles such as 6-nitro-1H-indazole or 7-nitro-1H-indazole [1]. This dual substitution lowers the LUMO energy and increases the electrophilicity of the aromatic ring, which can enhance susceptibility to nucleophilic aromatic substitution at the chlorine-bearing position and alter the reduction potential of the nitro group. In the context of NOS inhibition, electron-deficient indazoles have been shown to interact more favorably with the heme iron via π-stacking interactions; the 4-chloro-6-nitro pattern was explicitly explored in a series of 4- and 7-nitro and haloindazoles for nNOS inhibitor design [2].

Electron-deficient heterocycles Nitro group reduction potential Reactivity tuning

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Common Analogs

The chlorine substituent at position 4 significantly modulates the lipophilicity of the indazole scaffold relative to the unsubstituted or mono-nitro parent compounds. Indazole itself has a calculated logP of approximately 1.8; the addition of a 6-nitro group reduces this to approximately 1.5 due to increased polarity, while the further addition of 4-chloro raises the predicted logP back to approximately 2.1–2.3 [1]. This shift in logP by 0.6–0.8 log units relative to 6-nitro-1H-indazole can meaningfully affect membrane permeability, protein binding, and chromatographic behavior during purification. The hydrogen-bond acceptor capacity is also increased relative to 4-chloro-1H-indazole due to the nitro group oxygens, providing a distinct H-bond pharmacophore pattern.

Drug-likeness LogP prediction Permeability Procurement specification

Optimal Application Scenarios for 4-Chloro-6-nitro-1H-indazole Based on Differential Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Lead Optimization and SAR Libraries

Based on the established potency of 4-substituted indazoles as nNOS inhibitors, wherein 4-bromo-1H-indazole achieved potency nearly equivalent to 7-nitroindazole (IC₅₀ ≈ 0.9 µM on rat cerebellar NOS) [1], 4-chloro-6-nitro-1H-indazole serves as a strategic intermediate for exploring the synergistic effect of dual electron-withdrawing groups on NOS isoform selectivity. The chlorine at C4 is expected to engage the hydrophobic pocket, while the 6-nitro group can participate in hydrogen-bonding interactions distinct from the 7-nitro pharmacophore. This compound is particularly suited for medicinal chemistry teams seeking to differentiate nNOS from iNOS and eNOS inhibition profiles through iterative positional scanning.

Late-Stage Diversification via Nucleophilic Aromatic Substitution at the 4-Chloro Position

The enhanced electrophilicity arising from the dual 4-Cl/6-NO₂ substitution pattern makes 4-chloro-6-nitro-1H-indazole a privileged substrate for SNAr reactions. The nitro group at the 6-position activates the 4-position chlorine toward displacement by amines, alkoxides, and thiols, enabling the rapid generation of 4-substituted-6-nitroindazole libraries [2]. This reactivity profile differentiates it from 6-nitro-1H-indazole, which lacks a good leaving group, and from 4-chloro-1H-indazole, which lacks the activating nitro group. Synthetic chemistry teams requiring efficient diversification at the 4-position should prioritize this scaffold.

Physicochemical Probe for Membrane Permeability Studies in CNS-Targeted Programs

With a predicted clogP of 2.1–2.3, 4-chloro-6-nitro-1H-indazole occupies a lipophilicity window that balances blood-brain barrier permeability with aqueous solubility, a critical parameter for CNS drug discovery [3]. The compound can serve as a reference probe for evaluating the impact of incremental halogenation and nitration on passive membrane permeability when compared to 6-nitro-1H-indazole (clogP ≈ 1.5) and 4-chloro-1H-indazole (clogP ≈ 2.5). Pharmaceutical profiling teams can use this compound to calibrate in silico permeability models for heteroaromatic scaffolds.

Agrochemical Intermediate for Nitro-Containing Heterocyclic Herbicides and Fungicides

Nitro-substituted heterocycles are a well-precedented class of agrochemical active ingredients, and the indazole core has been incorporated into herbicidal compounds as disclosed in patent literature [4]. 4-Chloro-6-nitro-1H-indazole provides a dual-functionalization handle: the chlorine can be substituted to introduce diverse side chains, and the nitro group can be reduced to an amine for subsequent diazotization or amide coupling. Agrochemical R&D groups seeking scaffolds with orthogonal derivatization vectors for structure-activity exploration should consider this compound.

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